N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE
Overview
Description
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a phenethyl group, and a thiophenesulfonamide moiety
Scientific Research Applications
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound . The phenethyl group can be introduced through a nucleophilic substitution reaction, while the thiophenesulfonamide moiety is often added via a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave-assisted synthesis and green chemistry approaches are also employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site and blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 3-Amino-1-methyl-1H-pyrazole
Uniqueness
N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-THIOPHENESULFONAMIDE is unique due to its combination of a pyrazole ring, phenethyl group, and thiophenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
N-[(1-methylpyrazol-3-yl)methyl]-N-(2-phenylethyl)thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-19-11-10-16(18-19)14-20(12-9-15-6-3-2-4-7-15)24(21,22)17-8-5-13-23-17/h2-8,10-11,13H,9,12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIFBRNABGYCKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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